4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butanamide
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Overview
Description
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butanamide is a heterocyclic compound that features both pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butanamide typically involves the reaction of pyridine derivatives with imidazole derivatives under specific conditions. One common method involves the use of a coupling agent to facilitate the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine derivatives .
Scientific Research Applications
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butanamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in cancer therapy.
Imidazo[4,5-b]pyridine derivatives: Known for their biological activity and potential therapeutic applications
Uniqueness
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyridine and imidazole rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H14N4O |
---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
4-(4-pyridin-3-ylimidazol-1-yl)butanamide |
InChI |
InChI=1S/C12H14N4O/c13-12(17)4-2-6-16-8-11(15-9-16)10-3-1-5-14-7-10/h1,3,5,7-9H,2,4,6H2,(H2,13,17) |
InChI Key |
XBOHOUQJZMJSLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(C=N2)CCCC(=O)N |
Origin of Product |
United States |
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